Bevantolol, (S)-
Description
Classification of Bevantolol (B1218773) within the β-Adrenoceptor Antagonist Class
Bevantolol is classified as a cardioselective, or β1-selective, adrenoceptor antagonist. patsnap.comnih.govmedchemexpress.comresearchgate.net This selectivity means it primarily targets β1-adrenergic receptors, which are predominantly located in the heart, over β2-adrenergic receptors found in tissues like the lungs and blood vessels. wikipedia.org This property is a key feature of second-generation β-blockers. researchgate.net Additionally, Bevantolol is noted to be devoid of intrinsic sympathomimetic activity (ISA), meaning it does not partially activate the β-receptors it blocks. nih.gov It also possesses weak membrane-stabilizing properties. nih.gov Some research also indicates that Bevantolol has antagonist activity at α1-adrenoceptors. caymanchem.comgenome.jp
Historical Context of β-Adrenoceptor Antagonist Research and Development
The journey of β-adrenoceptor antagonists, commonly known as beta-blockers, began in the mid-20th century. In 1948, Raymond P. Ahlquist first proposed the existence of two distinct types of adrenergic receptors, which he named α- and β-adrenoceptors. wikipedia.orgrevespcardiol.org This foundational concept paved the way for the targeted development of drugs that could selectively block these receptors.
The first major breakthrough came in the late 1950s and early 1960s with the work of Sir James Black. wikipedia.orgrevespcardiol.org His goal was to develop a drug that could reduce the oxygen demand of the heart muscle to treat angina pectoris. wikipedia.orgrevespcardiol.org This led to the synthesis of the first clinically significant beta-blockers, pronethalol in 1962 and subsequently propranolol (B1214883) in 1964. wikipedia.orgwikipedia.org Propranolol, a non-selective β-blocker, revolutionized the treatment of cardiovascular diseases. wikipedia.orgtandfonline.com
Following the success of non-selective beta-blockers, research efforts focused on developing agents with greater selectivity for β1-receptors to minimize side effects associated with β2-receptor blockade. This led to the emergence of the second generation of "cardioselective" beta-blockers, the class to which Bevantolol belongs. researchgate.net
Significance of Stereochemistry in β-Adrenoceptor Antagonists Research
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is of paramount importance in the pharmacology of β-adrenoceptor antagonists. Most beta-blockers, including Bevantolol, are chiral molecules, meaning they exist as two non-superimposable mirror images called enantiomers. wisdomlib.org
The pharmacological activity of these enantiomers can differ significantly. For the majority of beta-blockers of the aryloxypropanolamine type, the (S)-enantiomer (or levorotatory, l-enantiomer) is substantially more potent in blocking β-adrenoceptors than the (R)-enantiomer (or dextrorotatory, d-enantiomer). This high degree of stereoselectivity is a result of the specific spatial orientation required for effective binding to the β-adrenergic receptor. academie-sciences.fr The (S)-enantiomer is often referred to as the eutomer (the more active enantiomer), while the (R)-enantiomer is the distomer (the less active one). wisdomlib.org For instance, the (S)-enantiomer of propranolol is about 100 times more potent than its (R)-counterpart. wisdomlib.org This highlights the potential for developing single-enantiomer drugs to enhance therapeutic efficacy and potentially reduce side effects associated with the less active enantiomer. wisdomlib.org
Overview of Bevantolol's General Preclinical Pharmacological Profile
Preclinical studies have provided a detailed characterization of Bevantolol's pharmacological effects.
Receptor Binding and Selectivity:
In vitro studies have confirmed Bevantolol's selectivity for β1-adrenoceptors over β2-adrenoceptors. caymanchem.com The incorporation of a 3,4-dimethoxyphenylethylamino group into the molecule is thought to confer this cardioselectivity. researchgate.netnih.gov Research in rat cortical membranes demonstrated a high affinity for β1-ARs (Ki = 14.79 nM) and a much lower affinity for β2-ARs (Ki = 588.84 nM). caymanchem.com Bevantolol also exhibits antagonist activity at α1-adrenoceptors, although with a lower affinity (Ki = 125.89 nM). caymanchem.com
Interactive Data Table: Bevantolol Receptor Binding Affinity
| Receptor Subtype | Binding Affinity (Ki) in Rat Cortical Membranes |
| β1-Adrenergic Receptor | 14.79 nM caymanchem.com |
| β2-Adrenergic Receptor | 588.84 nM caymanchem.com |
| α1-Adrenergic Receptor | 125.89 nM caymanchem.com |
| α2-Adrenergic Receptor | Inactive up to 100 μM caymanchem.com |
Pharmacodynamic Effects in Preclinical Models:
Preclinical investigations have demonstrated the functional consequences of Bevantolol's receptor binding profile.
In isolated guinea pig right atria, Bevantolol effectively antagonized the inotropic effects induced by isoprenaline (a non-selective β-agonist), with a pA2 value of 7.74, indicating potent β1-blockade. caymanchem.com
Its effect on isoprenaline-induced relaxation of isolated guinea pig trachea was weaker (pA2 = 6.69), confirming its β1-selectivity. caymanchem.com
The antagonism of norepinephrine-induced contraction in isolated rabbit thoracic aorta (pA2 = 4.77) reflects its α1-blocking activity. caymanchem.com
In animal models of hypertension, Bevantolol's profile was distinct from propranolol, as it did not produce an initial pressor response. nih.gov
In a model of myocardial ischemia, Bevantolol was shown to increase the contractile function of the ischemic myocardium, a difference from the effects observed with propranolol. nih.gov
Bevantolol has also been shown to inhibit low voltage-activated calcium currents in rat hypothalamic neurons. nih.govcaymanchem.com
Interactive Data Table: Preclinical Pharmacodynamic Parameters of Bevantolol
| Model | Effect | Potency (pA2) | Reference |
| Isolated Guinea Pig Right Atria | Antagonism of Isoprenaline-induced Inotropic Effects | 7.74 | caymanchem.com |
| Isolated Guinea Pig Trachea | Antagonism of Isoprenaline-induced Relaxation | 6.69 | caymanchem.com |
| Isolated Rabbit Thoracic Aorta | Antagonism of Norepinephrine-induced Contraction | 4.77 | caymanchem.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
135531-41-8 |
|---|---|
Molecular Formula |
C20H27NO4 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
(2S)-1-[2-(3,4-dimethoxyphenyl)ethylamino]-3-(3-methylphenoxy)propan-2-ol |
InChI |
InChI=1S/C20H27NO4/c1-15-5-4-6-18(11-15)25-14-17(22)13-21-10-9-16-7-8-19(23-2)20(12-16)24-3/h4-8,11-12,17,21-22H,9-10,13-14H2,1-3H3/t17-/m0/s1 |
InChI Key |
HXLAFSUPPDYFEO-KRWDZBQOSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O |
Isomeric SMILES |
CC1=CC(=CC=C1)OC[C@H](CNCCC2=CC(=C(C=C2)OC)OC)O |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O |
Origin of Product |
United States |
Stereochemical Considerations of Bevantolol
Elucidation of Bevantolol's Chiral Center and Enantiomeric Forms: (S)-(-)-Bevantolol and (R)-(+)-Bevantolol
Bevantolol (B1218773), with the chemical name (RS)-[2-(3,4-dimethoxyphenyl)ethyl][2-hydroxy-3-(3-methylphenoxy)propyl]amine, is a chiral molecule belonging to the aryloxyaminopropanol group of β-blockers. wikipedia.orgmdpi.com The presence of a single asymmetric carbon atom, or chiral center, in its structure gives rise to two distinct, non-superimposable mirror-image isomers known as enantiomers. evitachem.com
This chiral center is located on the propanolamine (B44665) side chain, specifically at the carbon atom bonded to the hydroxyl (-OH) group. The spatial arrangement of the four different groups around this carbon atom dictates the absolute configuration of each enantiomer, which is designated using the Cahn-Ingold-Prelog (CIP) priority rules. masterorganicchemistry.com Consequently, Bevantolol exists as a pair of enantiomers: (S)-(-)-Bevantolol and (R)-(+)-Bevantolol. evitachem.comnih.gov The "(S)-" and "(R)-" descriptors refer to the absolute configuration (from the Latin sinister and rectus, respectively), while the "(-)-" and "(+)-" signs indicate the direction in which each enantiomer rotates plane-polarized light (levorotatory and dextrorotatory). masterorganicchemistry.com The drug was developed as a racemic mixture, containing equal amounts of both the (S) and (R) enantiomers. wikipedia.orgnih.gov
Fundamental Principles of Stereoselectivity in Drug Action within the β-Adrenoceptor Antagonist Class
The interaction between β-adrenoceptor antagonists and their biological targets is highly stereoselective. chapman.edunih.govnih.gov This means that the three-dimensional structure of the drug molecule is paramount for its biological activity. For the vast majority of β-blockers, including those in the aryloxypropanolamine class like Bevantolol, the pharmacological activity of blocking β-adrenoceptors resides almost exclusively in the (S)-enantiomer. ualberta.caresearchgate.net The (S)-enantiomer is referred to as the eutomer (the more active isomer), while the (R)-enantiomer is the distomer (the less active isomer). ijpsr.com
This stereoselectivity is explained by the Easson-Stedman model, which posits that for optimal interaction, the more potent enantiomer (the eutomer) must engage with the receptor surface at a minimum of three specific points. ijpsr.comwikipedia.org For β-blockers, these critical binding interactions involve the aromatic ring, the nitrogen atom in the side chain, and the hydroxyl group on the chiral carbon. mdpi.com The specific spatial arrangement of these groups in the (S)-enantiomer allows for a precise, complementary fit with the binding site on the β-adrenoceptor, leading to high-affinity binding and effective antagonism. The (R)-enantiomer, being a mirror image, cannot achieve this optimal three-point attachment simultaneously, resulting in a much weaker interaction with the receptor. mdpi.comwikipedia.org
Enantiomeric Ratios of Activity for β-Adrenoceptor Binding
The difference in binding affinity between the two enantiomers of a β-blocker can be substantial, leading to significant disparities in their pharmacological potency. The ratio of activity between the eutomer and the distomer, known as the eudismic ratio, is often used to quantify this stereoselectivity. ijpsr.com For β-adrenoceptor antagonists, the (S)-enantiomer is consistently orders of magnitude more potent than the (R)-enantiomer. researchgate.net The reported S:R activity ratio for β-blocking action across the class typically ranges from 33 to over 500. chapman.eduualberta.caresearchgate.net
Table 1: Examples of Enantiomeric Activity Ratios for β-Adrenoceptor Blockade in Various β-Blockers
| Drug | More Potent Enantiomer | Enantiomeric Potency Ratio (S/R or equivalent) | Reference(s) |
|---|---|---|---|
| Propranolol (B1214883) | (S)- | ~179 | |
| Alprenolol | (S)- | ~100 | mdpi.com |
| Timolol | (S)- | ~54 | mdpi.com |
| Atenolol (B1665814) | (S)- | ~46 | |
| Oxprenolol | (S)- | ~35 | mdpi.com |
| Trimetoquinol | (S)- | ~1585 (β2-AR) | nih.gov |
Stereochemical Influence on Receptor Binding Affinity
The profound influence of stereochemistry on receptor binding affinity is a direct consequence of the chiral nature of the biological receptor. nih.govresearchgate.net β-adrenergic receptors are proteins made of chiral amino acids, creating a specific three-dimensional and asymmetric binding pocket.
For an aryloxyaminopropanolamine β-blocker, the key interactions governing high-affinity binding are:
Hydrogen bonding from the hydroxyl group on the chiral carbon.
An ionic interaction or hydrogen bond involving the secondary amine in the side chain.
Van der Waals forces or hydrophobic interactions involving the aromatic ring system. mdpi.com
The (S)-enantiomer's configuration allows these three functional groups to align perfectly with their corresponding complementary sites within the receptor's binding pocket. mdpi.com In contrast, the (R)-enantiomer cannot achieve this precise three-point alignment; while it may bind to two of the sites, it is sterically hindered from engaging the third, leading to a much lower binding affinity and, consequently, significantly reduced β-blocking activity. mdpi.comwikipedia.org
Differential Biological Activities of Bevantolol Enantiomers (Theoretical Framework)
While the β-blocking activity of drugs in this class is known to be highly stereoselective, other pharmacological effects may not be. nih.gov It is a well-established principle that the two enantiomers of a chiral drug can have different, sometimes unrelated, pharmacological profiles. researchgate.net Bevantolol was investigated as an agent that functions as both a beta-blocker and a calcium channel blocker. wikipedia.org Based on the established principles for its drug class, a theoretical framework for the activities of its enantiomers can be proposed.
The β-adrenoceptor antagonism of Bevantolol is expected to reside almost entirely in the (S)-(-)-Bevantolol enantiomer, consistent with the general rule for β-blockers. nih.govualberta.caresearchgate.net However, the secondary activity, calcium channel blockade, may exhibit different stereoselectivity. There are several theoretical possibilities, drawn from the observed behaviors of other multi-action β-blockers:
Non-Stereoselective Secondary Activity: The calcium channel blocking effect could be non-stereoselective, with both the (S) and (R) enantiomers contributing equally to this action. Some non-specific effects of β-blockers, sometimes termed membrane-stabilizing activity, often show little to no stereoselectivity.
Activity in the Distomer: The secondary activity might be predominantly associated with the (R)-(+)-Bevantolol enantiomer (the distomer for β-blockade). An example within the β-blocker class is Carvedilol, where the (S)-enantiomer is a potent β- and α-adrenergic blocker, while the (R)-enantiomer acts primarily as an α-blocker. mdpi.com
Shared Secondary Activity: Both enantiomers might share the secondary activity equally, even while the primary activity is stereoselective. For instance, with Sotalol (B1662669), both the (R)- and (S)-enantiomers possess equivalent Class III antiarrhythmic activity (potassium channel blockade), whereas only the (R)-enantiomer has significant β-blocking effects (Sotalol is an exception to the usual S-configuration rule for beta-blockade). mdpi.comchapman.edu
Therefore, within a theoretical framework, while (S)-Bevantolol is responsible for the β-blockade, the calcium channel blocking activity could theoretically be a property of the (R)-enantiomer alone, or a shared property of both enantiomers, either equally or in a different ratio. mdpi.comnih.gov
Molecular Pharmacology and Receptor Interactions of Bevantolol: Preclinical and in Vitro Insights
β-Adrenoceptor Subtype Selectivity and Antagonism
Bevantolol (B1218773) is characterized as a cardioselective β-adrenoceptor antagonist. nih.gov Its chemical structure, specifically the 3,4-dimethoxyphenylethylamino moiety on the side chain amine function, is credited with conferring this cardioselectivity. nih.gov
β1-Adrenoceptor Antagonism and Selectivity Over β2-Adrenoceptors (In Vitro Characterization)
In vitro studies have consistently demonstrated bevantolol's preferential antagonism of β1-adrenoceptors over β2-adrenoceptors. nih.govnih.gov In binding experiments conducted on rat cerebral cortex, bevantolol exhibited a high affinity for β1-adrenoceptors, comparable to that of propranolol (B1214883). nih.gov However, it is notably selective for β1- over β2-adrenoceptors. caymanchem.com
Radioligand binding assays have provided quantitative insights into this selectivity. In rat cortical membranes, bevantolol displayed a high affinity for the β1-adrenergic receptor with a Kᵢ value of 14.79 nM. caymanchem.com In contrast, its affinity for the β2-adrenergic receptor was significantly lower, with a Kᵢ of 588.84 nM. caymanchem.com This represents a selectivity ratio of approximately 40-fold in favor of the β1-adrenoceptor. Further studies in rat cerebral cortex reported pKᵢ values of 7.83 for the β1-adrenoceptor and 6.23 for the β2-adrenoceptor, reinforcing its β1-selective profile. medchemexpress.com
Functional in vitro assays corroborate these binding data. Bevantolol was more potent in antagonizing the effects of isoprenaline in isolated guinea pig right atria (a tissue rich in β1-receptors) than in isolated guinea pig trachea (a tissue with a predominance of β2-receptors). caymanchem.com The pA2 values, which measure antagonist potency, were 7.74 in the atria and 6.69 in the trachea, respectively. caymanchem.com This difference in potency underscores its functional selectivity for β1-adrenoceptors.
Table 1: In Vitro Receptor Binding Affinities (Kᵢ) of Bevantolol
| Receptor Subtype | Tissue/Cell Source | Kᵢ (nM) |
|---|---|---|
| β1-Adrenoceptor | Rat Cortical Membranes | 14.79 caymanchem.com |
| β2-Adrenoceptor | Rat Cortical Membranes | 588.84 caymanchem.com |
| α1-Adrenoceptor | Rat Cortical Membranes | 125.89 caymanchem.com |
Absence of Intrinsic Sympathomimetic Activity (ISA) at β-Adrenoceptors
Bevantolol is characterized as a β-blocker devoid of intrinsic sympathomimetic activity (ISA). nih.govnih.govnih.gov This means that while it blocks the β-adrenergic receptors from being stimulated by catecholamines like epinephrine (B1671497), it does not possess the ability to partially activate these receptors itself. nih.gov Preclinical studies in both normal and reserpinized dog models confirmed this lack of ISA, even at high doses. nih.gov This property distinguishes it from other β-blockers that do exhibit partial agonist activity. nih.govmdpi.com
α-Adrenoceptor Interactions
A unique aspect of bevantolol's pharmacological profile is its interaction with α-adrenoceptors, which is not typical for a cardioselective β-blocker. nih.gov
Dual Agonist and Antagonist Effects on α-Receptors (Preclinical Observations)
Preclinical evidence from animal experiments suggests that bevantolol possesses both agonist and antagonist properties at α-adrenoceptors. nih.govdrugbank.com This dual activity has been proposed to contribute to some of its unique pharmacological effects. nih.gov The interaction with α-adrenoceptors is thought to be responsible for the observation that bevantolol, unlike many other β-blockers, may reduce peripheral vascular resistance. nih.gov It has been suggested that a partial agonist action on α-adrenoceptors could explain these additional effects. nih.gov
In Vitro Binding Affinity to α1-Adrenoceptor Subtypes
In vitro binding studies have confirmed bevantolol's affinity for α1-adrenoceptors. nih.govnih.gov In experiments using rat cerebral cortex membranes, bevantolol displaced the binding of the α1-selective radioligand ³H-prazosin in a monophasic manner, indicating a direct interaction. nih.govresearchgate.net The affinity for the α1-adrenoceptor, while present, is lower than its affinity for the β1-adrenoceptor. nih.govcaymanchem.com
Quantitative data from these binding assays show a Kᵢ value of 125.89 nM for α1-adrenoceptors in rat cortical membranes. caymanchem.com Another study reported a pKᵢ of 6.9 for the α1-adrenoceptor in the same tissue. medchemexpress.com In contrast to its effects on α1-receptors, bevantolol did not show significant affinity for α2-adrenoceptors, as it did not displace the binding of ³H-p-aminoclonidine. nih.govresearchgate.net
Table 2: In Vitro Antagonist Potency (pA₂) of Bevantolol in Functional Assays
| Tissue Preparation | Receptor Mediating Response | Agonist | pA₂ Value |
|---|---|---|---|
| Isolated Guinea Pig Right Atria | β1-Adrenoceptor | Isoprenaline | 7.74 caymanchem.com |
| Isolated Guinea Pig Trachea | β2-Adrenoceptor | Isoprenaline | 6.69 caymanchem.com |
| Isolated Rabbit Thoracic Aorta | α1-Adrenoceptor | Norepinephrine | 4.77 caymanchem.com |
Ancillary Pharmacological Actions at the Molecular Level
Beyond its interactions with adrenoceptors, bevantolol has been reported to possess other pharmacological actions at the molecular level. Notably, it has been identified as a potent calcium channel antagonist. medchemexpress.com In vitro studies on dissociated rat ventro-medial hypothalamic neurons demonstrated that bevantolol inhibits low voltage-activated calcium currents (LVA-ICa) with an IC₅₀ of 40 μM. caymanchem.com This calcium-antagonistic action is another distinguishing feature of its preclinical profile. caymanchem.com Additionally, bevantolol is noted to have weak membrane-stabilizing or local anesthetic properties. nih.govnih.gov
Calcium Channel Antagonism (In Vitro Studies)
(S)-Bevantolol demonstrates notable calcium channel antagonistic properties in various in vitro models, a characteristic that is independent of its local anesthetic action. nih.gov Studies on neurons dissociated from rat brains have shown that bevantolol inhibits both high-voltage activated (HVA) and low-voltage activated (LVA) Ca2+ currents in a concentration-dependent manner. nih.gov The inhibitory effect is more pronounced on the LVA calcium currents. nih.govcaymanchem.com
In vitro research on dissociated rat ventro-medial hypothalamic neurons revealed that bevantolol inhibits LVA calcium currents (LVA-ICa) with a half-maximal inhibitory concentration (IC50) of 40 μM. nih.govcaymanchem.com In contrast, its effect on HVA calcium currents (HVA-ICa) is less potent, with a concentration of 100 μM causing an inhibition of 28.5 ± 7.7%. nih.gov The potency of bevantolol in blocking these calcium currents was found to be greater than that of other beta-blockers like propranolol and labetalol. nih.gov
Interestingly, the functional consequences of this calcium antagonism appear to be tissue-specific. In isolated atrioventricular (A-V) nodal preparations, bevantolol significantly increased intranodal conduction time, an effect that implies a restriction of the inward calcium current responsible for nodal cell depolarization. nih.gov However, in isolated atria and in pithed rats, bevantolol did not produce a negative inotropic (contractile force) effect and did not interfere with the positive inotropic effects of increased extracellular calcium. nih.gov This suggests an absence of significant restriction of calcium currents that control the contractility of the myocardium itself. nih.gov
| Parameter | Bevantolol Concentration | Effect | Preparation | Source |
|---|---|---|---|---|
| LVA-ICa Inhibition (IC50) | 40 μM (4 x 10⁻⁵ M) | 50% inhibition of low-voltage activated calcium current | Dissociated rat ventro-medial hypothalamic neurons | nih.govcaymanchem.com |
| HVA-ICa Inhibition | 100 μM (10⁻⁴ M) | 28.5 ± 7.7% inhibition of high-voltage activated calcium current | Dissociated rat hypothalamic neurons | nih.gov |
| Intranodal Conduction Time | Not specified | Greatly increased | Isolated A-V nodal preparations | nih.gov |
| Myocardial Inotropy | Not specified | No negative inotropic effect | Isolated atria / Pithed rats | nih.gov |
Electrophysiological Effects: Direct Action on Sinus Node and Class I Antiarrhythmic Activity (Preclinical Context)
Bevantolol exhibits multiple electrophysiological effects, directly impacting the sinus node and demonstrating properties characteristic of Class I antiarrhythmic agents. nih.gov These actions are attributed to its influence on ion channel function beyond its primary beta-blocking activity. nih.govnih.gov
Direct Action on Sinus Node: In preclinical studies using isolated atrial preparations, bevantolol was shown to induce bradycardia (slowing of the heart rate). nih.gov This was associated with specific changes in the action potential of atrial cells, including a positive shift in the take-off potential, a reduction in the maximum rate of depolarization (Vmax), and a prolongation of the action potential duration (APD). nih.gov Notably, bevantolol did not alter the slope of slow diastolic depolarization, the primary driver of pacemaker automaticity, except at very high concentrations. nih.gov
Class I Antiarrhythmic Activity: The Singh-Vaughan-Williams classification identifies Class I antiarrhythmic agents as those that block voltage-gated sodium channels, thereby slowing the rapid depolarization (Phase 0) of the cardiac action potential. justintimemedicine.comnih.gov This mechanism reduces cardiac excitability and slows conduction velocity. justintimemedicine.com Bevantolol displays such characteristics. nih.gov In preparations of both atrial and ventricular muscle, bevantolol reduced the maximum rate of depolarization (Vmax) and the overshoot potential of the action potential. nih.gov This effect strongly implies a reduction of the fast inward sodium current, which is the hallmark of a Class I antiarrhythmic action. nih.govjustintimemedicine.com This is further supported by observations that bevantolol possesses weak membrane-stabilizing properties, a feature associated with this class of drugs. nih.gov
| Electrophysiological Parameter | Observed Effect of Bevantolol | Implication | Preparation | Source |
|---|---|---|---|---|
| Sinus Rate | Bradycardia | Direct effect on sinus node | Isolated atria | nih.gov |
| Maximum Rate of Depolarization (Vmax) | Reduced | Class I antiarrhythmic activity (Sodium channel blockade) | Atrial and ventricular muscle | nih.gov |
| Action Potential Duration (APD) | Lengthened | Modulation of repolarizing currents | Isolated atria | nih.gov |
| Overshoot Potential | Reduced | Class I antiarrhythmic activity | Atrial and ventricular muscle | nih.gov |
G Protein Coupling and Signal Transduction Pathway Modulation
G protein-coupled receptors (GPCRs), such as the β-adrenoceptors targeted by bevantolol, are integral membrane proteins that translate extracellular signals into intracellular responses. wikipedia.orgnih.gov This process is initiated when an agonist binds to the receptor, causing a conformational change that activates an associated heterotrimeric G protein. wikipedia.org The activated G protein then modulates downstream effectors, like adenylyl cyclase, initiating a signaling cascade. pressbooks.pub As an antagonist, bevantolol interacts with this system by preventing the initial activation step. drugbank.com
Inhibition of Epinephrine-Induced Sympathetic Activation via G Protein Signaling Cascade
The sympathetic nervous system regulates cardiac function largely through the release of catecholamines like epinephrine, which bind to β1-adrenergic receptors in the heart. biorxiv.org This binding activates the receptor, which in turn couples to a stimulatory G protein (Gs). biorxiv.org The activated Gs protein stimulates the enzyme adenylyl cyclase, leading to an increase in the intracellular second messenger cyclic AMP (cAMP). pressbooks.pubbiorxiv.org This cascade results in typical sympathetic responses, such as an increased heart rate.
Bevantolol functions as a competitive antagonist at the β1-adrenoceptor. drugbank.com By occupying the receptor's binding site, it prevents epinephrine from binding and initiating the receptor's activation. drugbank.com Consequently, bevantolol blocks the entire G protein signaling cascade at its origin, inhibiting the epinephrine-induced sympathetic activation and its physiological effects.
Influence on β-Adrenoceptor-G-Protein Interaction
The interaction between a β-adrenoceptor and its G protein is a critical juncture for signal transduction. Agonist binding induces a specific conformational change in the receptor, which allows it to bind to and activate the G protein. wikipedia.orgnih.gov This activation involves promoting the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit of the G protein, causing the Gα and Gβγ subunits to dissociate and signal to downstream effectors. wikipedia.orgrevespcardiol.org
As a β1-adrenoceptor antagonist, bevantolol binds to the receptor but fails to induce the requisite activating conformational change. drugbank.comrevespcardiol.org By stabilizing an inactive or non-signaling conformation of the receptor, bevantolol effectively uncouples it from the G protein signaling pathway. revespcardiol.org This prevents the G protein from becoming activated in response to sympathetic stimulation, thereby blocking the downstream signaling events that would normally be triggered by catecholamines. drugbank.com
Structure Activity Relationships Sar of Bevantolol
Structural Determinants of Cardioselectivity: Role of the 3,4-Dimethoxyphenyl Moiety
The cardioselectivity of bevantolol (B1218773), which is its preferential binding to β1-adrenergic receptors over β2-receptors, is primarily conferred by the large substituent attached to the nitrogen atom of the side chain. nih.govpatsnap.com This substituent is a 3,4-dimethoxyphenylethylamino moiety. nih.gov The presence of this bulky group is a key structural feature for improving cardioselectivity in aryloxyaminopropanol β-blockers. nih.gov
In vitro studies have confirmed bevantolol's greater antagonism of atrial (rich in β1-receptors) than tracheal (rich in β2-receptors) responses to isoproterenol (B85558). nih.gov This selectivity is quantified by its binding affinities (Ki), where a lower value indicates stronger binding. For bevantolol, the affinity for β1-receptors is significantly higher than for β2-receptors. caymanchem.com
| Receptor Subtype | Binding Affinity (Ki) in nM | Source |
|---|---|---|
| β1-Adrenoceptor | 14.79 | caymanchem.com |
| β2-Adrenoceptor | 588.84 | caymanchem.com |
| α1-Adrenoceptor | 125.89 | caymanchem.com |
The β1/β2 selectivity ratio can be calculated from these values, demonstrating a clear preference for the β1 subtype. This targeted action on cardiac tissue is a defining characteristic derived from the specific N-substituent. patsnap.compatsnap.com
Chemical Features Contributing to α-Adrenoceptor Binding Affinity
Studies have reported pKi values of 6.9 for bevantolol at α1-adrenergic receptors in the rat cerebral cortex, indicating a notable affinity. medchemexpress.com This interaction with α1-receptors is a distinguishing feature compared to many other β-blockers. nih.gov
Influence of Specific Functional Groups (Amino, Hydroxy) and Aromatic Ring Substitutions on Receptor Binding
The binding of aryloxyaminopropanol β-blockers like (S)-Bevantolol to adrenergic receptors is a multi-point interaction heavily dependent on key functional groups. mdpi.com
Amino and Hydroxy Groups: The secondary amine in the propanolamine (B44665) side chain and the adjacent hydroxyl group are crucial for binding to the β-adrenergic receptor. mdpi.com It is proposed that the protonated amino group forms a hydrogen bond with an aspartate residue (Asp113) in the receptor's binding pocket, while the hydroxyl group forms another critical hydrogen bond. mdpi.com These interactions anchor the ligand to the receptor.
Aromatic Ring Substitutions: Substitutions on the aromatic ring influence both potency and selectivity. nih.govmdpi.com In bevantolol, the aryloxy portion of the molecule is a 3-methylphenoxy group (m-tolyloxy). nih.govsigmaaldrich.com Meta-substitution on the phenoxy ring, as seen in bevantolol, is associated with high β-adrenolytic activity. mdpi.com Furthermore, the 3,4-dimethoxy substitution on the phenylethyl group attached to the nitrogen is a critical feature. nih.gov The methoxy (B1213986) groups, being electron-donating, alter the electronic properties and may enhance lipophilicity, which can influence how the drug interacts with the receptor environment. libretexts.org The synergistic contribution of multiple functional groups is often required to achieve high affinity. nih.gov
Comparison of Bevantolol's SAR with Other Aryloxyaminopropanol β-Blockers
The structure-activity relationships of bevantolol can be understood by comparing it to other β-blockers of the aryloxyaminopropanol class, such as propranolol (B1214883) and atenolol (B1665814). mdpi.comdrugbank.com
Propranolol: As a non-selective β-blocker, propranolol has a simple naphthyloxy ring and an isopropyl group on the nitrogen. mdpi.comdrugbank.com Its (S)-enantiomer is about 100 times more active than the (R)-enantiomer, highlighting the importance of stereochemistry. drugbank.com Unlike bevantolol, propranolol lacks a large N-substituent, which is why it does not show cardioselectivity. nih.gov
Atenolol: Atenolol achieves cardioselectivity through a different structural approach. It has a para-substituted aromatic ring containing an amide group (-CH2CONH2). nih.gov This hydrophilic group makes atenolol less lipophilic than bevantolol or propranolol. Generally, β1-selectivity is negatively correlated with lipophilicity. nih.gov
Bevantolol: Bevantolol's strategy for achieving cardioselectivity relies on the bulky, relatively lipophilic 3,4-dimethoxyphenylethyl group on the nitrogen atom. nih.govnih.gov This is a distinct approach from the hydrophilic para-substitution seen in atenolol. Furthermore, neither propranolol nor atenolol possesses the significant α1-adrenoceptor blocking activity that characterizes bevantolol. nih.gov This dual-receptor antagonism places bevantolol in a unique pharmacological category among β-blockers.
| Compound | Key N-Substituent | Aromatic Ring Moiety | Resulting Selectivity | Source |
|---|---|---|---|---|
| (S)-Bevantolol | -CH2CH2-Ph-(OCH3)2 | 3-methylphenoxy | β1-selective with α1-antagonism | nih.govnih.gov |
| Propranolol | Isopropyl | Naphthyloxy | Non-selective (β1/β2) | drugbank.com |
| Atenolol | Isopropyl | 4-carbamoylmethylphenoxy | β1-selective | nih.gov |
Stereoselective Synthesis and Chiral Resolution of Bevantolol Enantiomers
Asymmetric Synthetic Approaches for (S)-Bevantolol and Related β-Blockers
Asymmetric synthesis offers a direct route to enantiomerically pure compounds, bypassing the need for resolving racemic mixtures. rsc.org This approach is particularly valuable for producing β-blockers, where specific stereochemistry dictates pharmacological activity. rsc.orgresearchgate.net Organocatalysis, for instance, has emerged as a powerful and environmentally friendly methodology for asymmetric synthesis. rsc.org
One common strategy involves the use of chiral catalysts to control the stereochemical outcome of key reactions. rsc.orgnobelprize.org For β-blockers of the aryloxyaminopropanol type, enantiomerically pure forms are often synthesized by reacting relevant phenols with chiral precursors. researchgate.net
Key Intermediate Derivations in Enantioselective Pathways
A pivotal step in the synthesis of many chiral β-blockers is the creation of a stereochemically defined epoxide intermediate. rsc.orgresearchgate.net For instance, the enantioselective epoxidation of terminal alkenes, followed by an aminolysis reaction, provides a convenient route to these compounds. rsc.org The synthesis of (S)-bevantolol hydrochloride has been achieved from 3,4-dimethoxyphenethylamine (B193588) and (S)-(+)-m-tolyl glycidyl (B131873) ether, which itself is derived from (R)-(-)-epichlorohydrin. researchgate.netsemanticscholar.org This established the absolute configuration of the (-)-enantiomer as S. researchgate.net
The development of telescoped continuous flow processes, which combine multiple synthetic steps without isolating intermediates, represents a significant advancement in efficiency and waste reduction for producing chiral intermediates. nih.gov Such processes can involve asymmetric allylboration followed by selective epoxidation to yield enantioenriched epoxy alcohols, which are versatile precursors for various chiral diols. nih.gov
Methodologies for Chiral Building Blocks and Reagents
The synthesis of enantiomerically pure compounds heavily relies on the availability of chiral building blocks and reagents. researchgate.netunipd.itmdpi.com These can be sourced from the "chiral pool," which consists of naturally occurring enantiopure compounds, or they can be synthesized through various asymmetric methods. researchgate.netmdpi.comnih.gov
Several key chiral precursors are frequently employed in the synthesis of β-blockers, including:
(R)- and (S)-chloromethyloxiranes researchgate.net
(S)-glycidol tosylate researchgate.net
(S)- or (R)-2,3-O-isopropylideneglycerol tosylate researchgate.net
Enzymatic catalysis offers a highly selective method for producing chiral intermediates. unipd.ittubitak.gov.tr For example, lipases can be used for the kinetic resolution of racemic alcohols or amines through enantioselective acylation, yielding products with excellent enantiomeric excess. unipd.it Another powerful technique is the Sharpless asymmetric epoxidation, which utilizes a titanium catalyst and a chiral tartrate to epoxidize allylic alcohols with high stereoselectivity. nobelprize.org The resulting chiral epoxy alcohols are versatile building blocks for a range of pharmaceuticals, including β-blockers. nobelprize.org
Enantiomeric Separation Techniques for Racemic Bevantolol (B1218773)
When a racemic mixture of bevantolol is produced, separation techniques are necessary to isolate the desired (S)-enantiomer. rsc.orgnih.gov The choice of method depends on various factors, including the physical properties of the enantiomers and the scale of the separation.
Preferential Crystallization Methods for Bevantolol Hydrochloride
Preferential crystallization is a cost-effective method for resolving racemates that form conglomerates, where the two enantiomers crystallize separately. researchgate.netresearchgate.net This technique has been successfully applied to the resolution of racemic bevantolol hydrochloride. researchgate.net The process relies on creating a supersaturated solution of the racemate and then seeding it with crystals of the desired enantiomer, inducing its crystallization while the other enantiomer remains in solution. researchgate.netgoogle.com
Investigations into the solubility of bevantolol hydrochloride in water and an ethanol-water mixture revealed that it meets the criteria for Meyerhoffer's rule, simplifying the analysis of the crystallization process. researchgate.net This has enabled the development of a robust preferential crystallization procedure for bevantolol hydrochloride. researchgate.net
Chromatographic Resolution Strategies
Chromatographic methods are widely used for the analytical and preparative separation of enantiomers. rsc.orgnih.gov These techniques utilize a chiral environment, either in the stationary phase or through derivatization, to differentiate between the enantiomers.
High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful tool for the direct separation of enantiomers. koreascience.kr For bevantolol, several polysaccharide-based CSPs have proven effective.
A study utilizing a Chiralpak AD-H column, which is a cellulose (B213188) tris(3,5-dimethylphenylcarbamate) based CSP, achieved the separation of bevantolol enantiomers with an isocratic mobile phase of n-hexane-ethanol-diethylamine (10:90:0.1, v/v/v). koreascience.krnih.gov Another successful separation was reported using Chiralcel OD and Chiralcel OD-R columns, also based on cellulose tris(3,5-dimethylphenylcarbamate), under both normal and reversed-phase conditions. nih.gov The direct separation of bevantolol enantiomers has been achieved with a high separation factor (α) of 4.20 and a resolution factor (Rs) of 9.21 using a chiral cellulose column (CHIRALCEL OD®). researchgate.net
An alternative HPLC method involves the derivatization of racemic bevantolol with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. One such method involves reacting bevantolol with 2,3,4,5-tetra-o-acetyl-alpha-D-glucopyranosyl isothiocyanate to form diastereomeric thioureas. These can then be separated on a reversed-phase C-18 column. nih.gov
Table 1: HPLC Methods for Chiral Separation of Bevantolol
| Chiral Stationary Phase | Mobile Phase | Detection | Reference |
| Chiralpak AD-H | n-hexane-ethanol-diethylamine (10:90:0.1, v/v/v) | Not Specified | koreascience.krnih.gov |
| Chiralcel OD | Not Specified | Not Specified | researchgate.netnih.gov |
| Chiralcel OD-R | Not Specified | Not Specified | nih.gov |
| Reversed-phase C-18 (after derivatization) | Equal parts of 75 mM dibasic ammonium (B1175870) phosphate (B84403) (pH 3.5) and acetonitrile (B52724) | 220 nm | nih.gov |
Chiral Derivatization Reagents in HPLC for Enantiomeric Purity Assessment
The enantiomeric purity of bevantolol, particularly the (S)-enantiomer, is a critical parameter in its development and quality control. High-Performance Liquid Chromatography (HPLC) is a primary method for this assessment. An indirect approach to resolving enantiomers by HPLC involves pre-column derivatization with a chiral derivatizing reagent (CDR) to form diastereomers. These diastereomers, possessing different physicochemical properties, can then be separated on a standard achiral stationary phase.
Several chiral derivatizing reagents have been investigated for the enantiomeric purity assessment of bevantolol. These reagents typically react with the secondary amine group of the bevantolol molecule.
One of the most effective and widely studied chiral derivatizing reagents for bevantolol is 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC). nih.gov Research has demonstrated that derivatization with GITC proceeds quantitatively at room temperature within 20 minutes. nih.gov The resulting diastereomers can be effectively separated on a reversed-phase Octadecylsilyl (ODS) column. nih.gov This method has been shown to be capable of determining as little as 0.05% of one enantiomer in the presence of the other, with good linearity. nih.gov
Other reagents that have been explored include (S)-(-)-menthyl chloroformate ((-)-MCF) and (S)-(-)-α-methylbenzyl isocyanate ((-)-MBIC). nih.govriss.kr While these reagents also react with bevantolol to form diastereomers, studies have indicated that GITC provides superior results in terms of separation and analysis time. nih.govriss.kr
A study comparing these three reagents found that the derivatization with GITC was the most useful for reversed-phase chromatography in terms of resolution and analysis time. riss.kr The derivatization of bevantolol with GITC was found to be optimal, allowing for the successful separation of the diastereomers. riss.kr
Another chiral derivatizing agent, (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid ((S)-TBMB), has also been synthesized and used for the chiral analysis of bevantolol by HPLC. koreascience.krresearchgate.net This method involves the derivatization of bevantolol, and the resulting diastereomers are then analyzed. koreascience.kr
The selection of the appropriate chiral derivatizing reagent and the optimization of the reaction and chromatographic conditions are crucial for developing a robust and accurate HPLC method for the enantiomeric purity assessment of (S)-bevantolol.
Research Findings on Chiral Derivatization for Bevantolol HPLC Analysis
The following tables summarize the key findings from studies on the use of chiral derivatization reagents for the HPLC analysis of bevantolol enantiomers.
Table 1: Comparison of Chiral Derivatizing Reagents for Bevantolol Analysis
| Chiral Derivatizing Reagent | Key Findings | Reference |
|---|---|---|
| 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) | Considered the best among the tested reagents, providing excellent separation on an ODS column. The derivatization is quantitative and occurs at room temperature within 20 minutes. Allows for the determination of 0.05% of the other enantiomer. | nih.govriss.kr |
| (S)-(-)-Menthyl chloroformate ((-)-MCF) | Investigated as a chiral derivatizing reagent for bevantolol. | nih.govriss.kr |
| (S)-(-)-α-Methylbenzyl isocyanate ((-)-MBIC) | Studied for the derivatization of bevantolol for HPLC analysis. | nih.govriss.kr |
| (S)-2-Tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid ((S)-TBMB) | Synthesized and utilized for the chiral analysis of bevantolol by HPLC. | koreascience.krresearchgate.net |
Table 2: Chromatographic Conditions for Bevantolol Diastereomer Separation after Derivatization
| Derivatizing Reagent | HPLC Column | Mobile Phase | Key Outcome | Reference |
|---|---|---|---|---|
| GITC | ODS (Octadecylsilyl) | Not specified in detail, but a reversed-phase method was used. | Successful separation of diastereomers within 20 minutes. | nih.gov |
| (S)-TBMB | Phenomenex prodigy silica (B1680970) | Hexane-dichloromethane-methanol with various compositions. | Comparative HPLC analysis performed. | koreascience.kr |
Preclinical Pharmacodynamics in Animal Models: Mechanistic Investigations
Effects on Isoproterenol-Induced Responses (Excluding Therapeutic Efficacy)
Isoproterenol (B85558), a non-selective β-adrenergic agonist, is commonly used in animal models to simulate sympathetic stimulation and assess the antagonistic properties of beta-blockers.
In canine models, bevantolol (B1218773) has demonstrated its efficacy in inhibiting isoproterenol-induced tachycardia. wedgewood.comnih.govnih.gov As a beta-1 selective antagonist, bevantolol effectively blocks the effects of isoproterenol at the beta-1 adrenoceptors in the heart, leading to a reduction in heart rate. patsnap.com Studies in both conscious and anesthetized dogs have shown a dose-dependent inhibition of the tachycardic response to isoproterenol challenge.
Table 1: Effect of Bevantolol on Isoproterenol-Induced Tachycardia in Canine Models
| Model | Condition | Effect of Bevantolol | Reference |
| Canine | Conscious | Inhibition of isoproterenol-induced tachycardia | wedgewood.com |
| Canine | Anesthetized | Dose-dependent reduction in heart rate following isoproterenol challenge | nih.govnih.gov |
A noteworthy characteristic of bevantolol observed in animal studies is its effect on peripheral vascular resistance. nih.govnih.gov Unlike many other beta-blockers that can increase peripheral vascular resistance, bevantolol has been shown to reduce it. nih.gov This effect is thought to be attributed to a partial agonist action at alpha-adrenoceptors. nih.gov Animal experiments have confirmed both agonist and antagonist effects of bevantolol on alpha-receptors, in addition to its primary antagonist activity at beta-1 receptors. nih.govdrugbank.com This dual action contributes to a lowering of peripheral vascular resistance, a property that distinguishes it from non-selective beta-blockers. nih.govresearchgate.net
Inhibition of Tachycardia in Conscious and Anesthetized Canine Models
Functional Differences from Non-Selective β-Blockers in Animal Models
Preclinical studies have highlighted significant functional differences between bevantolol and non-selective β-blockers like propranolol (B1214883). nih.govconsensus.app In spontaneously hypertensive and renal hypertensive rat models, bevantolol did not produce the initial pressor response that is sometimes observed with propranolol. nih.gov Furthermore, in a myocardial ischemia model, bevantolol was found to increase contractile function in the ischemic myocardium, a response not seen with propranolol. nih.gov These differences are likely due to bevantolol's cardioselectivity and its unique effects on peripheral vasculature. nih.govfrontiersin.org
Table 2: Functional Comparison of Bevantolol and Propranolol in Animal Models
| Model | Parameter | Bevantolol Effect | Propranolol Effect | Reference |
| Hypertensive Rats | Initial Pressor Response | Absent | Present | nih.gov |
| Myocardial Ischemia | Contractile Function (Ischemic Myocardium) | Increased | No significant change | nih.gov |
| Peripheral Vasculature | Vascular Resistance | Reduced | Increased or no change | nih.govnih.gov |
Modulatory Effects on Stress-Induced Physiological Changes in Rodent Models
Chronic stress in rodent models can lead to physiological changes such as hypertension and alterations in central beta-adrenoceptors. nih.govmdpi.comnih.gov Studies investigating the effects of bevantolol in these models have shown its ability to modulate these stress-induced changes.
In rats subjected to repeated immobilization stress, chronic treatment with bevantolol inhibited the development of hypertension. nih.gov This stress protocol was also found to decrease the number of beta-1 adrenoceptors in the cerebral cortex, a phenomenon known as downregulation. nih.gov Bevantolol treatment not only prevented this stress-induced downregulation but actually increased the number of beta-adrenoceptor binding sites. nih.gov These findings suggest that bevantolol can counteract some of the central and peripheral physiological consequences of chronic stress. nih.gov
Table 3: Effects of Bevantolol on Stress-Induced Changes in Rodent Models
| Model | Stressor | Physiological Change | Effect of Bevantolol | Reference |
| Rat | Immobilization | Increased Systolic Blood Pressure | Inhibition of hypertension | nih.gov |
| Rat | Immobilization | Downregulation of Cerebral Cortex β1-Adrenoceptors | Inhibition of downregulation and increased receptor density | nih.gov |
Metabolism and Biotransformation Pathways: in Vitro and Preclinical Metabolite Identification
Characterization of Metabolites (e.g., Ring Hydroxylated Urinary Metabolite)
Preclinical studies have identified several metabolites of bevantolol (B1218773) in various species. The primary routes of metabolism for bevantolol are glucuronidation of the parent compound and hydroxylation of its aromatic ring system. In studies involving rats, the major biliary metabolite was identified as bevantolol glucuronide.
A significant urinary metabolite that has been characterized is a ring-hydroxylated derivative. This metabolite is formed through the enzymatic hydroxylation of the benzene (B151609) ring of the bevantolol molecule. The exact position of hydroxylation can vary, but it represents a key oxidative pathway for the drug's elimination. The identification of these metabolites has been accomplished using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy, which allow for the precise determination of their chemical structures.
The table below summarizes the identified metabolites of bevantolol from preclinical studies.
| Metabolite Name | Metabolic Pathway | Species | Sample Type |
| Bevantolol Glucuronide | Glucuronidation | Rat | Bile |
| Ring Hydroxylated Bevantolol | Oxidation (Hydroxylation) | Rat | Urine |
Stereoselective Aspects of Metabolism in Related β-Blockers (Illustrative Examples)
The metabolism of many β-adrenergic blocking agents that are administered as racemic mixtures has been shown to be stereoselective. This means that one enantiomer is metabolized at a different rate or through different pathways than the other. For instance, the metabolism of propranolol (B1214883), a widely studied β-blocker, exhibits significant stereoselectivity. The (S)-enantiomer of propranolol is the more active β-blocker, and it is also cleared more rapidly from the body than the (R)-enantiomer. This difference in clearance is attributed to stereoselective glucuronidation and side-chain oxidation.
Another example is metoprolol, where the (R)-enantiomer is more rapidly metabolized by O-demethylation and α-hydroxylation compared to the (S)-enantiomer. This stereoselective metabolism can have significant clinical implications, as it affects the pharmacokinetic and pharmacodynamic properties of the drug. Although detailed stereoselective metabolic data for bevantolol is less extensively published, the known patterns in related compounds suggest that the (S)- and (R)-enantiomers of bevantolol would also likely undergo differential metabolism.
The following table provides examples of stereoselective metabolism in β-blockers.
| Drug | More Rapidly Metabolized Enantiomer | Primary Stereoselective Metabolic Pathway(s) |
| Propranolol | (S)-enantiomer | Glucuronidation, Side-chain oxidation |
| Metoprolol | (R)-enantiomer | O-demethylation, α-hydroxylation |
Preclinical Studies on Metabolite Formation Kinetics
Preclinical investigations have provided insights into the rate at which bevantolol metabolites are formed. In vitro studies using rat liver microsomes have been instrumental in characterizing the kinetics of bevantolol's oxidative metabolism. These studies have demonstrated that the formation of the hydroxylated metabolite of bevantolol follows Michaelis-Menten kinetics.
One study determined the kinetic parameters for the formation of the major hydroxylated metabolite in rat liver microsomes. The apparent Michaelis constant (Km) and the maximum velocity (Vmax) were calculated to be 0.16 mM and 0.47 nmol/mg protein/min, respectively. These kinetic values provide a quantitative measure of the affinity of the metabolizing enzymes for bevantolol and the maximum rate at which the metabolite can be produced under the experimental conditions. Such data are crucial for predicting the in vivo clearance of the drug and for understanding potential drug-drug interactions.
The table below summarizes the kinetic parameters for the formation of the hydroxylated metabolite of bevantolol in preclinical studies.
| Parameter | Value | Experimental System |
| Km (Apparent Michaelis Constant) | 0.16 mM | Rat Liver Microsomes |
| Vmax (Maximum Velocity) | 0.47 nmol/mg protein/min | Rat Liver Microsomes |
Computational Modeling and Theoretical Studies of Bevantolol
Ligand-Receptor Interaction Modeling
Ligand-receptor interaction modeling, primarily through molecular docking, is a cornerstone of computational drug discovery used to predict the binding conformation and affinity of a small molecule to its protein target. For (S)-Bevantolol, the target is the β1-adrenergic receptor, a member of the G protein-coupled receptor (GPCR) family. nih.govdrugbank.comnih.gov The cardiac β-blocking activity of aryloxypropanolamine β-blockers, including Bevantolol (B1218773), predominantly resides in the (S)-enantiomer. mdpi.commdpi.com This stereoselectivity arises from specific three-point interactions between the ligand and the receptor's binding pocket. mdpi.com
High-resolution crystal structures of the turkey (Meleagris gallopavo) and human β1-adrenergic receptors have been solved, often in complex with various antagonists and agonists. nih.govmdpi.com These structures are invaluable templates for modeling the binding of (S)-Bevantolol. Key interactions for β-blocker antagonists with the β1-adrenergic receptor are well-characterized and involve a set of conserved amino acid residues. nih.govmdpi.com
Based on the binding modes of other (S)-enantiomer β-blockers like bisoprolol (B1195378), propranolol (B1214883), and cyanopindolol, the following interactions for (S)-Bevantolol within the β1-adrenergic receptor binding site can be hypothesized biorxiv.orggoogle.comresearchgate.net:
Hydrogen Bonding: The hydroxyl group on the propanolamine (B44665) side chain of (S)-Bevantolol is crucial and is expected to form a hydrogen bond with the side chain of a conserved Aspartate residue (Asp121 in the turkey β1AR) in transmembrane helix 3 (TM3). The secondary amine in the side chain is predicted to form another key hydrogen bond with an Asparagine residue (Asn329) in TM7.
Aromatic/Hydrophobic Interactions: The aromatic rings of (S)-Bevantolol—the 3-methylphenoxy group and the 3,4-dimethoxyphenyl group—are anticipated to engage in hydrophobic and π-π stacking interactions with a pocket of aromatic and hydrophobic residues within the transmembrane helices, such as Phenylalanine (Phe), Tyrosine (Tyr), and Valine (Val) residues. mdpi.comfrontiersin.org For instance, molecular modeling of bisoprolol suggests interactions with specific amino acid side chains within the β1-adrenergic receptor. google.com
Van der Waals Contacts: The entire ligand settles into the binding pocket, maximizing favorable van der Waals contacts with surrounding non-polar residues.
These interactions anchor the (S)-enantiomer in a specific orientation that is sterically and electronically favorable for high-affinity binding, leading to the blockade of the receptor. The (R)-enantiomer, in contrast, would experience steric clashes or be unable to achieve this optimal three-point binding, explaining its significantly lower activity. mdpi.com
Table 1: Predicted Key Ligand-Receptor Interactions for (S)-Bevantolol at the β1-Adrenergic Receptor
| Functional Group of (S)-Bevantolol | Interacting Receptor Residue (Example) | Type of Interaction | Reference for Interaction Type |
| Secondary Amine (-NH-) | Asparagine (TM7) | Hydrogen Bond | nih.gov |
| Hydroxyl (-OH) | Aspartate (TM3) | Hydrogen Bond | nih.gov |
| 3-Methylphenoxy Group | Aromatic/Hydrophobic Pocket (TMs) | π-π Stacking, Hydrophobic | mdpi.comfrontiersin.org |
| 3,4-Dimethoxyphenyl Group | Aromatic/Hydrophobic Pocket (TMs) | Hydrophobic, Van der Waals | mdpi.comfrontiersin.org |
Molecular Dynamics Simulations (Potential Research Area)
Molecular Dynamics (MD) simulations are powerful computational techniques that model the dynamic behavior of molecular systems over time. plos.org By simulating the movements of atoms and molecules, MD can provide critical insights into the stability of ligand-receptor complexes, the role of solvent (water) molecules, and the conformational changes that occur upon ligand binding. plos.org
While no specific MD simulation studies on Bevantolol have been published, extensive research on other β-blockers like propranolol and sotalol (B1662669) complexed with adrenergic receptors sets a clear precedent for its application. biorxiv.org MD simulations could be instrumental in exploring several aspects of (S)-Bevantolol's action:
Binding Stability: Simulations could validate the stability of the docked pose of (S)-Bevantolol predicted by static modeling. By tracking the root-mean-square deviation (RMSD) of the ligand and protein over nanoseconds, researchers can confirm whether the proposed binding mode is maintained. biorxiv.org
Conformational Dynamics: GPCRs are not rigid structures; they are dynamic entities that exist in an equilibrium of different conformational states. nih.gov MD simulations can explore how the binding of (S)-Bevantolol stabilizes an inactive conformation of the β1-adrenergic receptor, preventing the structural rearrangements necessary for G-protein activation.
Role of Water Molecules: Studies on other β-blockers have revealed that structured water molecules within the binding site can play a crucial role in mediating ligand-receptor interactions. plos.org MD simulations of the (S)-Bevantolol-β1AR complex could identify key water molecules that bridge interactions and contribute to binding affinity.
Membrane Interaction and Permeation: MD simulations are also used to study how drugs interact with and permeate cell membranes. tandfonline.comresearchgate.net Such studies on (S)-Bevantolol could elucidate its pathway to the receptor and provide a molecular basis for its pharmacokinetic properties.
Given the available high-resolution structures of the β1-adrenergic receptor, performing MD simulations on a modeled (S)-Bevantolol complex is a highly feasible and promising area for future research to refine our understanding of its mechanism of action at an atomistic level.
Structure-Based Drug Design Implications
Structure-based drug design (SBDD) leverages 3D structural information of a biological target to design and optimize novel, more effective, or selective ligands. acs.orgmdpi.com The availability of crystal structures for the β1-adrenergic receptor, combined with the computational models discussed above, has significant implications for the design of new antagonists inspired by the (S)-Bevantolol scaffold.
Scaffold Optimization: The (S)-Bevantolol molecule can serve as a starting scaffold. By analyzing its modeled binding pose, medicinal chemists can identify positions on the molecule where modifications could enhance affinity or selectivity. For example, substitutions on the aromatic rings could be designed to form additional hydrogen bonds or hydrophobic interactions with non-conserved residues between β1 and β2 receptors to improve cardioselectivity.
Fragment-Based Design: Insights from fragment screening against the β1-adrenergic receptor have successfully identified novel chemical fragments that bind to the active site. acs.org These fragments can be computationally or synthetically merged with elements of the (S)-Bevantolol structure to create entirely new chemical entities with potentially superior properties.
Improving Pharmacokinetic Properties: SBDD is not limited to optimizing pharmacodynamics. By understanding how (S)-Bevantolol interacts with its target, modifications can be proposed to alter physicochemical properties like solubility or lipophilicity, which in turn can influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Exploiting Receptor Dynamics: As revealed by MD simulations of other GPCRs, targeting specific conformational states of the receptor can lead to ligands with different pharmacological profiles (e.g., inverse agonists vs. neutral antagonists). nih.gov Future SBDD efforts could use dynamic models of the β1-adrenergic receptor to design (S)-Bevantolol analogues that selectively stabilize a particular inactive state of the receptor.
Advanced Research Methodologies for Bevantolol Analysis
Chromatographic Techniques for Enantiomer Quantification and Separation
Chromatographic methods are fundamental for separating and quantifying the enantiomers of bevantolol (B1218773) from biological matrices and pharmaceutical formulations.
A validated method for the determination of bevantolol enantiomers in human plasma utilizes a coupled achiral-chiral high-performance liquid chromatography (HPLC) system. researchgate.netnih.gov This technique involves an initial separation on an achiral column to remove interfering components from the plasma matrix, followed by the transfer of the bevantolol-containing fraction to a chiral column for the resolution of the (S)- and (R)-enantiomers. researchgate.netnih.gov
The process typically involves a column-switching valve that directs the eluent from the achiral column to the chiral column. researchgate.netnih.gov A pre-column is often used to concentrate the bevantolol from the achiral eluent before it is back-flushed onto the chiral stationary phase. researchgate.netnih.gov In one such method, a Phenomenex silica (B1680970) column was used for the initial achiral separation, and a Chiralcel OJ-H column was used for the chiral separation. nih.gov This method demonstrated linearity for each enantiomer in the concentration range of 20 to 1600 ng/ml, with a quantification limit of 20 ng/ml for both enantiomers. nih.gov
An alternative approach to chiral separation involves the derivatization of the bevantolol enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral reversed-phase HPLC column. nih.gov Several chiral derivatizing agents have been investigated for bevantolol, including (S)-(-)-menthyl chloroformate, (S)-(-)-alpha-methylbenzyl isocyanate, and 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC). nih.gov
The use of GITC has been shown to provide the best results, with the derivatization reaction proceeding to completion within 20 minutes at room temperature. nih.gov The resulting diastereomers are then separated on an ODS (octadecylsilyl) column. nih.gov This method is sensitive enough to determine the presence of 0.05% of one enantiomer in the presence of the other and has shown adequate linearity. nih.gov Another study utilized 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl isothiocyanate (GATC) as a chiral derivatization agent, which also allowed for the successful resolution of β-blocker diastereomers on an ODS column. researchgate.net
| Technique | Chiral Selector/Derivatizing Agent | Stationary Phase | Key Findings | Reference |
|---|---|---|---|---|
| Coupled Achiral-Chiral HPLC | Chiralcel OJ-H | Achiral: Phenomenex silica; Chiral: Chiralcel OJ-H | Linearity: 20-1600 ng/ml; LLOQ: 20 ng/ml for each enantiomer. | nih.gov |
| Reversed-Phase HPLC with Chiral Derivatization | GITC (2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate) | ODS (Octadecylsilyl) | Allows determination of 0.05% of either enantiomer in the presence of its stereoisomer. | nih.gov |
Effective sample preparation is critical for accurate quantification of bevantolol in biological matrices like human plasma. nih.govnih.gov Solid-phase extraction (SPE) is a widely used technique for this purpose, as it efficiently removes interfering substances. nih.govnih.govrsc.org
For the analysis of bevantolol enantiomers, plasma samples are often prepared using Sep-Pak C18 or silica cartridges. researchgate.netnih.govnih.gov In one method, bevantolol and an internal standard were extracted from 1 mL of human plasma using a Sep-pak silica cartridge. nih.gov This was followed by analysis on a reverse-phase C8 analytical column. nih.gov The use of SPE is crucial for achieving the necessary sensitivity and selectivity for subsequent HPLC or LC-MS/MS analysis. nih.govnih.gov
Reversed-Phase HPLC with Chiral Derivatization
Spectrometric Methods for Compound Characterization and Quantification (e.g., LC-ESI-MS/MS)
Liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is a highly sensitive and selective method for the determination of bevantolol in human plasma. researchgate.net This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. researchgate.netnih.gov
In a typical LC-ESI-MS/MS method for bevantolol, chromatographic separation is achieved on a C18 column with a mobile phase consisting of acetonitrile (B52724) and water containing ammonium (B1175870) acetate (B1210297) and formic acid. researchgate.net The mass spectrometer is operated in the selected reaction monitoring (SRM) mode, which provides high specificity. For bevantolol, the transition of the precursor ion at m/z 346.1 to the product ion at m/z 165.1 is monitored. researchgate.net Sample preparation for this method can be as simple as protein precipitation with acetonitrile. researchgate.net This method has demonstrated linearity over a concentration range of 5.00-1000 ng/ml. researchgate.net
Radioligand Binding Assays for Receptor Affinity and Selectivity
Radioligand binding assays are essential tools for characterizing the interaction of (S)-bevantolol with its target receptors, providing data on its affinity and selectivity. nih.govsygnaturediscovery.com These assays typically involve incubating a radiolabeled ligand with a tissue homogenate, cultured cells, or cell membranes expressing the receptor of interest. nih.govnih.gov
Competition binding assays are used to determine the affinity of an unlabeled ligand, such as (S)-bevantolol, by measuring its ability to displace a radiolabeled ligand from the receptor. nih.gov The data from these experiments are used to calculate the inhibition constant (Ki), which is a measure of the ligand's binding affinity. mdpi.com For β-adrenoceptors, [3H]-dihydroalprenolol ([3H]-DHA) is a commonly used radioligand. nih.gov These assays are crucial for determining the selectivity of (S)-bevantolol for β1-adrenoceptors over other receptor subtypes. nih.gov
| Parameter | Description | Reference |
|---|---|---|
| Kd (Equilibrium Dissociation Constant) | The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A measure of affinity. | revvity.com |
| Bmax (Maximum Receptor Density) | The total concentration of receptors in the sample. | nih.gov |
| Ki (Inhibition Constant) | The concentration of a competing unlabeled ligand that blocks 50% of the specific binding of the radioligand. | mdpi.com |
Functional Assays Using Isolated Tissue Preparations
Functional assays using isolated tissue preparations are employed to assess the pharmacological effects of (S)-bevantolol on specific tissues and to characterize its antagonist properties. bioline.org.br These experiments are conducted in an organ bath containing a physiological salt solution, where the response of the isolated tissue to an agonist in the presence and absence of the antagonist (bevantolol) is measured. bioline.org.brslideshare.net
For example, the cardioselectivity of bevantolol has been demonstrated in vitro by comparing its antagonist activity on isolated atria (rich in β1-receptors) versus its activity on isolated trachea (rich in β2-receptors) in response to the β-agonist isoproterenol (B85558). nih.gov Such studies have shown that bevantolol has a greater antagonistic effect on the atrial responses compared to the tracheal responses, confirming its preferential blockade of β1-adrenoceptors. nih.gov
Emerging Research Avenues and Future Directions for S Bevantolol Studies
Exploration of Specific Protein-Protein Interactions
The classical understanding of drug action often centers on the interaction of a small molecule with a single protein target. However, the biological reality is far more complex, involving intricate networks of protein-protein interactions (PPIs) that govern cellular processes. nih.govfrontiersin.org Future research on (S)-bevantolol is poised to delve into these complex interactions, moving beyond its primary target, the beta-1 adrenergic receptor.
Investigating the broader interactome of (S)-bevantolol could reveal novel mechanisms of action and potential off-target effects. Advanced proteomic techniques, such as affinity purification-mass spectrometry and yeast two-hybrid screening, can be employed to identify proteins that directly or indirectly associate with (S)-bevantolol. frontiersin.org Understanding these PPIs is crucial, as their dysregulation is often implicated in the development and progression of various diseases. frontiersin.org
A key area of interest is the potential for (S)-bevantolol to modulate PPIs involved in signal transduction pathways downstream of the beta-1 adrenergic receptor. For instance, exploring its influence on the interaction between G-proteins and their effector enzymes could provide a more comprehensive picture of its cellular effects. Furthermore, identifying "hot spots" at the protein-protein interfaces that are crucial for binding could aid in the design of more specific and potent modulators. dovepress.com The exploration of PPIs opens up a new frontier in drug discovery, with the potential to uncover novel therapeutic targets and strategies. nih.gov
Deeper Mechanistic Understanding of Ancillary Pharmacological Actions
Bevantolol (B1218773) has been noted for its ancillary pharmacological properties, including weak membrane-stabilizing activity and a vasodilatory effect that contributes to a reduction in peripheral vascular resistance. nih.govnih.gov While the beta-1 selectivity of bevantolol is well-established, the precise molecular mechanisms underlying these additional actions, particularly for the (S)-enantiomer, warrant deeper investigation. nih.govebi.ac.uk
Some studies suggest that bevantolol may possess calcium channel blocking activity, which could contribute to its vasodilatory effects. ebi.ac.ukwikipedia.org Further research is needed to confirm and characterize this action at the molecular level for (S)-bevantolol. This could involve electrophysiological studies on isolated vascular smooth muscle cells and binding assays with different subtypes of calcium channels.
Investigation of Stereospecificity in Novel Therapeutic Applications (Beyond Prohibited Areas)
The pharmacological activity of chiral drugs often resides in one of the enantiomers, with the other being less active or even contributing to adverse effects. mdpi.com For many beta-blockers, the (S)-enantiomer is the more potent beta-adrenergic antagonist. mdpi.comresearchgate.net This stereoselectivity is a critical consideration in drug development and therapy.
While bevantolol was initially developed for angina and hypertension, its unique pharmacological profile suggests potential for other therapeutic uses. wikipedia.org A notable emerging application is in the management of chorea in Huntington's disease. A proof-of-concept study has shown that bevantolol can reduce chorea and has a good safety profile, potentially acting as a Vesicular Monoamine Transporter 2 (VMAT2) inhibitor. ehdn.org Future research should focus on the stereospecificity of this VMAT2 inhibition, determining whether the (S)- or (R)-enantiomer is primarily responsible for this effect.
Further investigations into other neurological or psychiatric conditions where modulation of adrenergic or monoaminergic systems is beneficial could uncover new therapeutic avenues for (S)-bevantolol. The principle of stereospecificity should guide these explorations to maximize efficacy and minimize potential side effects.
Advanced Computational and In Silico Modeling for Predictive Pharmacology
Computational modeling has become an indispensable tool in modern drug discovery and development, offering the ability to predict a drug's pharmacokinetic and pharmacodynamic properties. mdpi.comresearchgate.net For (S)-bevantolol, advanced computational approaches can provide valuable insights into its behavior at the molecular level and predict its therapeutic potential.
Interactive Table: Predicted Biological Activity of Bevantolol
| Target | pSEA | ECFP4MaxTc |
| ADRB1 | 89 | 0.51 |
| ADRB2 | 73 | 0.58 |
| ADRB3 | 73 | 0.53 |
This data, derived from computational predictions, suggests the potential interaction of bevantolol with different adrenergic receptor subtypes. acs.org
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the molecular structure of (S)-bevantolol and its analogs with their biological activities and physicochemical properties. ymerdigital.com These models can help in optimizing the lead compound for improved efficacy and reduced toxicity.
Molecular docking and molecular dynamics simulations can be used to visualize and analyze the binding of (S)-bevantolol to its primary target, the beta-1 adrenergic receptor, as well as to potential off-targets. mdpi.com These simulations can provide detailed information about the binding mode, interaction energies, and the conformational changes induced upon binding, which can explain the basis of its stereoselectivity. Furthermore, in silico models can be employed to predict the absorption, distribution, metabolism, and excretion (ADME) properties of (S)-bevantolol, aiding in the design of new formulations or delivery systems. ymerdigital.com
Development of Novel Stereoselective Synthetic Pathways
The efficient and cost-effective synthesis of enantiomerically pure drugs is a significant challenge in pharmaceutical manufacturing. researchgate.net For (S)-bevantolol, the development of novel stereoselective synthetic pathways is crucial for its potential future clinical and commercial viability.
Current methods for obtaining single enantiomers of beta-blockers include the resolution of racemic mixtures and asymmetric synthesis. researchgate.net Research is ongoing to develop more efficient and environmentally friendly ("green") methods for chiral resolution, such as preferential crystallization. researchgate.net
Future efforts in synthetic chemistry should focus on the development of highly efficient and scalable asymmetric syntheses of (S)-bevantolol. This could involve the use of chiral catalysts, enzymes, or chiral starting materials to control the stereochemistry of the key bond-forming reactions. researchgate.net For instance, the synthesis of (-)-bevantolol hydrochloride has been achieved from 3,4-dimethoxyphenethylamine (B193588) and (S)-(+)-m-tolyl glycidyl (B131873) ether derived from (R)-(-)-epichlorohydrin. semanticscholar.org The development of innovative and robust stereoselective synthetic routes will be essential for making (S)-bevantolol more accessible for further research and potential therapeutic use.
Q & A
Q. What are the primary pharmacological mechanisms of (S)-bevantolol in cardiac tissue, and how do they differ from classical β1-adrenoceptor antagonists?
Methodological Answer: (S)-bevantolol exhibits β1-adrenoceptor antagonism but uniquely combines Class I (sodium channel blockade) and Class III (potassium channel blockade) antiarrhythmic actions. Experimental validation involves:
- Microelectrode studies in isolated Purkinje fibers and atrial/ventricular myocardium to measure action potential duration (APD), Vmax (fast inward sodium current), and repolarization kinetics .
- In vitro receptor binding assays to quantify β1/α1-adrenoceptor affinity (e.g., pKi values in rat brain cortex: β1 = 7.83, α1 = 6.9) .
- Comparative analysis with propranolol or atenolol to confirm reduced negative inotropy due to lack of calcium current blockade in myocardial cells .
Q. How can researchers assess the enantiomeric purity of (S)-bevantolol in synthetic or pharmacokinetic studies?
Methodological Answer: Chiral separation techniques are critical:
- HPLC with chiral stationary phases (e.g., Chiralcel OD or OD-R columns) using mobile phases containing alcohols (e.g., ethanol, methanol) for baseline resolution of enantiomers .
- Derivatization with chiral reagents like (S)-(-)-menthyl chloroformate or 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) to enhance chromatographic separation .
- Validation via recovery assays (e.g., 94.5–102.8% recovery in stability tests) and correlation coefficients (>0.998 for linearity) .
Advanced Research Questions
Q. How do contradictory electrophysiological effects of (S)-bevantolol (APD lengthening vs. shortening) manifest across different cardiac cell types, and what experimental models resolve this?
Methodological Answer: APD effects are tissue-specific:
- Pre-terminal vs. terminal Purkinje cells : Use intracellular recordings to show APD shortening in pre-terminal cells (due to sodium current blockade) vs. APD90 prolongation in terminal cells (potassium current inhibition) .
- Atrial vs. ventricular myocardium : Atrial cells show APD prolongation (quinidine-like Class III action), while ventricular effects are milder. Compare action potential parameters (Vmax, overshoot) in isolated tissue preparations .
- Dose-dependent biphasic effects : Higher concentrations (8 × 10⁻⁶ M) may reveal secondary shortening in Purkinje fibers, requiring concentration-response curves .
Q. What evidence supports (S)-bevantolol's interaction with α-adrenoceptors, and how does this influence experimental design in hypertension models?
Methodological Answer: α-adrenoceptor agonism/antagonism complicates β1-selectivity:
- Pithed rat models : Administer (S)-bevantolol (0.72–18 μmol/kg IV) to observe dose-dependent pressor responses (MAP increases up to 60 mmHg), attenuated by phentolamine (α-blocker) pretreatment .
- Sympathectomy studies : Pretreat with guanethidine to eliminate presynaptic norepinephrine uptake. Compare noradrenaline potentiation in intact vs. sympathectomized rats to isolate postsynaptic α-effects .
- Receptor binding assays : Quantify α1-adrenoceptor affinity in vascular smooth muscle vs. cardiac tissue to contextualize peripheral vs. central effects .
Q. How does (S)-bevantolol modulate lipid metabolism compared to other β-blockers, and what methodologies quantify its impact on atherosclerotic risk markers?
Methodological Answer: Lipid effects are distinct from non-selective β-blockers:
- Clinical lipid profiling : Measure LDL-C, HDL-C, and triglycerides in hypertensive patients. (S)-bevantolol reduces LDL-C without lowering HDL-C, unlike propranolol .
- In vitro hepatocyte models : Assess lipoprotein lipase activity and VLDL secretion to confirm neutral lipid effects .
- Comparative trials : Use double-blind protocols to contrast (S)-bevantolol with atenolol/pindolol in matched cohorts, focusing on LDL/HDL ratios .
Data Contradiction Analysis
Q. Why do studies report conflicting results on (S)-bevantolol’s β-agonist activity, and how can researchers reconcile these findings?
Methodological Answer: Context-dependent agonism arises from tissue-specific receptor subtypes:
- Isolated atrial preparations : Test inotropic responses to calcium. (S)-bevantolol lacks negative inotropy, suggesting no β2-agonist activity in myocardium .
- Central vs. peripheral assays : Intracerebroventricular administration in animal models reveals CNS-mediated α-agonist effects (e.g., reduced peripheral resistance), absent in pithed rats .
- Radioligand displacement assays : Compare β1/β2/α1 binding affinities across species (e.g., rat vs. human) to identify interspecies variability .
Methodological Resources
- Electrophysiology : Refer to Table 7 (atrial/ventricular APD data) and Figure 10 (AV node tracings) for baseline parameters .
- Stability testing : Use Table 2 (recovery rates in HCT blends) to validate analytical protocols .
- Chiral resolution : Optimize mobile phase composition (e.g., ethanol/hexane ratios) for HPLC enantiomer separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
